molecular formula C14H12ClNO2 B13015886 N-Phenyl-m-chloromandelamide

N-Phenyl-m-chloromandelamide

Cat. No.: B13015886
M. Wt: 261.70 g/mol
InChI Key: YRCRXIXWQNRGCT-UHFFFAOYSA-N
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Description

N-Phenyl-m-chloromandelamide is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of mandelamide, where the phenyl group is substituted with a chlorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-m-chloromandelamide typically involves the reaction of m-chlorobenzoyl chloride with phenylglycinamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-m-chloromandelamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Phenyl-m-chloromandelamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Phenyl-m-chloromandelamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmaleimide: Similar in structure but lacks the chlorine substitution.

    Mandelamide: The parent compound without the phenyl and chlorine substitutions.

    Chlorobenzamide: Contains a chlorine-substituted benzene ring but differs in the amide structure.

Uniqueness

N-Phenyl-m-chloromandelamide is unique due to the presence of both the phenyl and chlorine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-hydroxy-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO2/c15-11-6-4-5-10(9-11)13(17)14(18)16-12-7-2-1-3-8-12/h1-9,13,17H,(H,16,18)

InChI Key

YRCRXIXWQNRGCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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